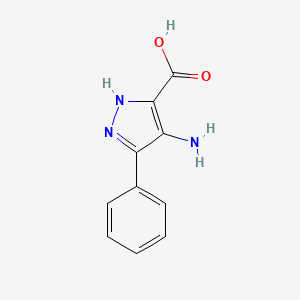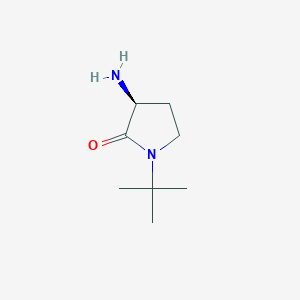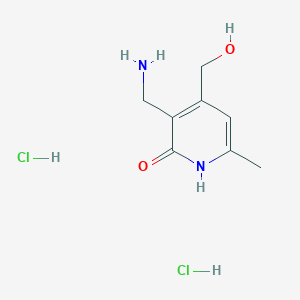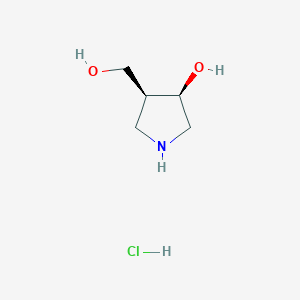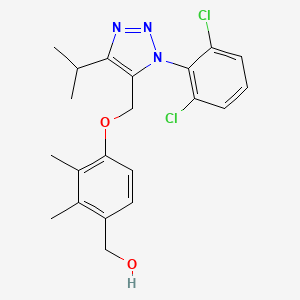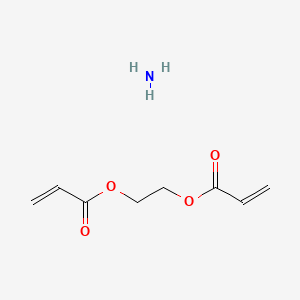
2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine is a chemical compound that belongs to the family of acrylates Acrylates are esters of acrylic acid and are known for their wide range of applications in various industries due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine typically involves the esterification of acrylic acid with an appropriate alcohol, followed by the introduction of an amine group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine can undergo various chemical reactions, including:
Polymerization: The vinyl groups in the compound make it susceptible to polymerization, forming long-chain polymers.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aminolysis: The ester group can react with amines to form amides.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Aminolysis: Primary or secondary amines are used under mild heating.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: Acrylic acid and the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Potential use in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl groups in the compound react with initiators to form free radicals, which then propagate to form long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Diethylene glycol dimethacrylate: Another acrylate compound used in polymer synthesis.
2-(2-Ethoxyethoxy)ethyl prop-2-enoate: Similar in structure but with different functional groups, leading to different properties and applications.
Uniqueness
2-(Prop-2-enoyloxy)ethyl prop-2-enoate amine is unique due to its amine functionality, which allows for additional chemical modifications and applications. The presence of both vinyl and amine groups makes it versatile for various polymerization and functionalization reactions, setting it apart from other acrylates.
Propiedades
Fórmula molecular |
C8H13NO4 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
azane;2-prop-2-enoyloxyethyl prop-2-enoate |
InChI |
InChI=1S/C8H10O4.H3N/c1-3-7(9)11-5-6-12-8(10)4-2;/h3-4H,1-2,5-6H2;1H3 |
Clave InChI |
SSLJLGLUXHUSGN-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOC(=O)C=C.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


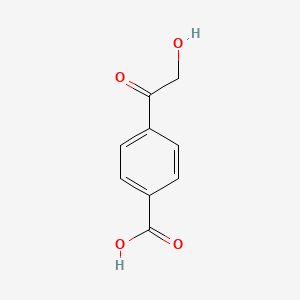
![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B11764283.png)

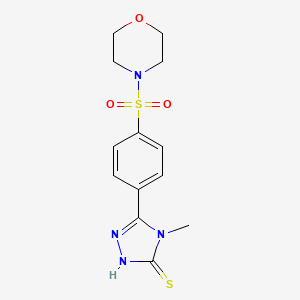

![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
